molecular formula C21H26O4 B7826580 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one CAS No. 83161-95-9

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Cat. No.: B7826580
CAS No.: 83161-95-9
M. Wt: 342.4 g/mol
InChI Key: XYIISUAVSYEQLI-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a diarylheptanoid, a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. This compound is primarily isolated from Alpinia officinarum (galangal), a plant widely used in traditional medicine . Structurally, it features:

  • A 5-methoxy group on the heptanone backbone.
  • A 4-hydroxy-3-methoxyphenyl substituent at position 5.
  • A phenyl group at position 1.

Properties

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIISUAVSYEQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415751
Record name 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83161-95-9
Record name 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83161-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Optimization

The core reaction employs a bromide Grignard reagent (2.5 equivalents) reacting with a preformed ketone intermediate at 40°C for 4 hours under argon. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature40°CMaximizes nucleophilic addition
Reaction Time4 hoursBalances completion vs. side reactions
Quenching Agent10% acetic acidPrevents over-addition
Purification MethodColumn chromatographyAchieves >90% purity

For the target compound, the ketone precursor likely incorporates both methoxy-substituted aryl groups and a phenyl moiety. The Grignard reagent (e.g., phenylmagnesium bromide) attacks the carbonyl carbon, forming the tertiary alcohol intermediate, which undergoes subsequent methoxylation.

Workup and Isolation

Post-reaction workup involves:

  • Quenching with 10% acetic acid at 0°C to protonate intermediates

  • Ether extraction (3×15 mL) to isolate organic products

  • Drying with anhydrous Na₂SO₄

  • Column chromatography using hexane/ethyl acetate gradients

This method yields 86–93% for analogous structures, suggesting comparable efficiency for the target compound when precursor availability permits.

Multi-Step Organic Synthesis from Phenolic Precursors

A convergent synthesis approach builds the molecular architecture through sequential functionalization of aromatic rings and ketone formation.

Retrosynthetic Analysis

The target molecule dissects into three key fragments:

  • 4-Hydroxy-3-methoxyphenyl unit : Derived from vanillin or isovanillin

  • Phenylheptanone backbone : Constructed via Claisen condensation

  • Methoxy group at C5 : Introduced through nucleophilic substitution

Stepwise Procedure

Step 1: Synthesis of 7-(4-Hydroxy-3-methoxyphenyl)heptan-3-one

  • Protect vanillin’s phenolic -OH with tert-butyldimethylsilyl (TBS) chloride

  • Perform Claisen condensation with ethyl acetoacetate

  • Hydrogenate the α,β-unsaturated ketone intermediate

  • Deprotect TBS group using tetra-n-butylammonium fluoride (TBAF)

Step 2: Introduction of Phenyl Group at C1

  • Treat heptan-3-one with LDA at -78°C

  • Add benzaldehyde electrophile

  • Oxidize secondary alcohol to ketone using PCC

Step 3: Methoxylation at C5

  • Enolize C4-C5 position with NaHMDS

  • Methylate with methyl iodide

  • Neutralize with ammonium chloride

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time RequiredScalability
One-Pot Grignard86–93>906–8 hoursHigh
Multi-Step Synthesis62–7595–9948–72 hoursModerate

The one-pot method excels in efficiency but requires precise stoichiometric control of Grignard reagents. Multi-step synthesis allows better stereochemical control, crucial for producing enantiomerically pure forms when required.

Structural Characterization and Validation

Post-synthesis validation employs:

  • ¹H NMR : Key signals include:

    • Aromatic protons at δ 6.8–7.5 ppm (integration for two aryl groups)

    • Methoxy singlet at δ 3.8–3.9 ppm

    • Ketone carbonyl absence (confirmed by IR)

  • HRMS : Molecular ion peak at m/z 342.4 [M+H]⁺ aligns with C₂₁H₂₆O₄

Industrial-Scale Production Considerations

For bulk synthesis, factors include:

  • Solvent Recovery : Ethyl ether from extraction steps (70–80% recovery)

  • Catalyst Recycling : Grignard reagent residues require neutralization

  • Waste Streams : Acetic acid/water mixtures necessitate pH adjustment

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group (4'-hydroxy) and aliphatic hydroxyl group (5-hydroxy) undergo oxidation under controlled conditions:

  • Hydroxyl → Ketone/Aldehyde : Using oxidizing agents like KMnO₄ or CrO₃, hydroxyl groups are converted to ketones or aldehydes, enhancing electrophilicity.

  • Biological Oxidation : In enzymatic environments, oxidation may yield quinone-like structures, contributing to antioxidant properties .

Esterification

The hydroxyl groups react with carboxylic acids or acyl chlorides to form esters:

  • Example : Reaction with acetic anhydride produces acetylated derivatives, improving lipid solubility for pharmaceutical applications .

Nucleophilic Addition at the Ketone

The ketone group (position 3) participates in nucleophilic additions:

  • Grignard Reagents : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields a heptanol derivative .

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductsSources
OxidationKMnO₄ (acidic), CrO₃Ketones/aldehydes
EsterificationAcetic anhydride, H₂SO₄ (cat.)Acetylated esters
Nucleophilic AdditionGrignard reagents (e.g., MeMgBr), THF, 40°CTertiary alcohols
ReductionNaBH₄ (MeOH), LiAlH₄ (ether)Secondary alcohol

Mechanistic Insights

  • Oxidation : Proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent.

  • Grignard Addition : The ketone’s electrophilic carbon attacks the nucleophilic organomagnesium species, forming a tetrahedral intermediate that collapses to the alcohol .

Scientific Research Applications

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one exhibits a range of biological activities that can be categorized as follows:

Anti-infection Properties

The compound has shown efficacy against various pathogens, including:

  • Bacterial Infections : Potential use as an antibiotic.
  • Viral Infections : Activity against viruses such as HIV, HSV, and Dengue virus .

Apoptosis Induction

Research indicates that this compound can influence apoptotic pathways, which may be beneficial in cancer treatment by promoting cell death in malignant cells .

Immunological Effects

The compound has been implicated in modulating immune responses, potentially aiding in the treatment of inflammatory diseases .

Cell Cycle Regulation

It interacts with various proteins involved in the cell cycle, suggesting a role in cancer therapeutics by inhibiting tumor cell proliferation .

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against the Dengue virus. The compound inhibited viral replication in vitro, highlighting its potential as a therapeutic agent for viral infections.

Case Study 2: Cancer Research

In another study focusing on cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests its potential utility as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various cellular processes, such as enzyme activity and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylheptanoids exhibit diverse bioactivities influenced by substituent patterns, stereochemistry, and backbone modifications. Below is a detailed comparison of the target compound with its analogs:

Structural Modifications and Bioactivity

Compound Name Structural Features Source Key Bioactivity References
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one 5-methoxy, 4-hydroxy-3-methoxyphenyl Alpinia officinarum Weak anti-tumor activity (CCK-8 assay)
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (DHPA) 5-hydroxy instead of methoxy A. officinarum Higher solubility; moderate cytotoxicity against MDA-MB-231 cells
(4E)-7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (DPHB) Conjugated enone (C4 double bond) B. stenophylla Anti-neuroblastoma activity (IC₅₀ = 12 μM); kinase inhibition via molecular docking
7-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one 3,4-dihydroxyphenyl substituent Zingiber officinale Enhanced antioxidant capacity; kinase binding affinity
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one Dienone backbone; multiple hydroxyls Synthetic/plant extracts Potential neuroprotective effects against Aβ toxicity

Key Findings

  • Methoxy vs. Hydroxyl groups (e.g., in DHPA) improve antioxidant activity via radical scavenging but may reduce cell permeability .
  • Backbone Unsaturation: Enone-containing analogs like DPHB exhibit stronger cytotoxic effects due to increased electrophilicity, enabling interactions with cellular nucleophiles (e.g., thiols in kinases) .
  • Aromatic Ring Modifications :

    • 3,4-Dihydroxyphenyl substituents (as in Zingiber derivatives) enhance antioxidant and anti-inflammatory activities via catechol-mediated redox cycling .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s weak anti-tumor activity suggests further derivatization (e.g., introducing unsaturated bonds or hydroxyl groups) could enhance efficacy .
  • Molecular Targets: Limited docking studies highlight the need for mechanistic investigations into kinase inhibition or NF-κB pathway modulation .
  • Synthetic Accessibility : Commercial availability (CAS: 83161-95-9; TN6371) supports structure-activity relationship studies, though cost ($650/5mg) may limit large-scale testing .

Biological Activity

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, commonly referred to as Tylophorin , is a member of the diarylheptanoid family, characterized by its unique heptane chain linking two aromatic rings. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects.

  • Molecular Formula : C21H26O4
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 83161-95-9

Sources and Isolation

Tylophorin is naturally isolated from the rhizomes of Alpinia officinarum, a plant known for its medicinal properties. The extraction and purification of Tylophorin from this source involve various chromatographic techniques, which yield compounds with significant biological activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Tylophorin, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds derived from Alpinia officinarum, including Tylophorin, can:

  • Reduce oxidative stress and apoptosis in neuronal cells.
  • Promote neurite outgrowth in neuroblastoma cells.
  • Modulate neurotransmitter levels and signaling pathways .

Case Study: Alzheimer's Disease

A study focusing on the effects of Alpinia officinarum extracts demonstrated that Tylophorin could restore cell viability in hydrogen peroxide-induced SH-SY5Y cells, a model for neurotoxicity associated with Alzheimer's disease. The compound effectively reduced malondialdehyde (MDA) and nitric oxide (NO) production, indicating its potential to mitigate oxidative damage .

Study DesignTreatment DosageFindings
In vitro studies on SH-SY5Y cells5, 10, 20 μMRestored cell viability and reduced oxidative stress markers

Anti-inflammatory Activity

Tylophorin has also been studied for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in HepG2 cells stimulated by lipopolysaccharide (LPS). This suggests that Tylophorin may play a role in managing inflammatory diseases by downregulating inflammatory responses .

Case Study: Inflammatory Response Modulation

In a study where HepG2 cells were treated with LPS, the addition of Tylophorin led to a significant decrease in the expression of interleukin-1β, interleukin-6, and tumor necrosis factor-alpha.

CompoundEffect on CytokinesReference
TylophorinDownregulated IL-1β, IL-6, TNF-α

The mechanisms underlying the biological effects of Tylophorin are still under investigation. However, it is believed that its activity may be attributed to:

  • Antioxidant properties that combat oxidative stress.
  • Modulation of signaling pathways involved in inflammation and neuronal survival.

Q & A

Q. What methods are employed to isolate 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one from natural sources?

The compound is typically isolated from Zingiber officinale (ginger) or Alpinia officinarum (galangal) using chromatographic techniques. For example, silica gel column chromatography, ODS column chromatography, and preparative HPLC are used to purify diarylheptanoids from crude extracts. Structural confirmation is achieved via NMR (¹H, ¹³C) and mass spectrometry .

Q. How is the structural identity of this diarylheptanoid confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key signals include the carbonyl group (δ ~208 ppm in ¹³C NMR) and aromatic protons from the 4-hydroxy-3-methoxyphenyl moiety (δ 6.7–7.2 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C₂₃H₂₈O₅) .

Q. What in vitro assays are used to evaluate its cytotoxic activity?

The CCK-8 assay is commonly applied to test cytotoxicity against cancer cell lines (e.g., MDA-MB-231, HepG-2). The compound’s IC₅₀ values are compared to controls like curcumin. For instance, it showed moderate activity (IC₅₀ >100 µM) in breast and liver cancer cells, suggesting further derivatization is needed to enhance potency .

Advanced Research Questions

Q. What structural features influence the bioactivity of diarylheptanoids like this compound?

Structure-Activity Relationship (SAR) studies highlight the importance of:

  • The ketone group at position 3, which enhances electron delocalization.
  • Methoxy and hydroxy substitutions on aromatic rings, which improve hydrogen bonding with biological targets.
  • Chain length and saturation : Enone derivatives (e.g., compound 2 in ) show higher cytotoxicity than saturated analogs due to increased reactivity .

Q. How does its anti-cancer activity compare to related compounds in the Zingiberaceae family?

The compound’s IC₅₀ values (e.g., ~180 µM in nasopharyngeal cancer cells) are less potent than curcumin (IC₅₀ ~38 µM) or zerumbone (IC₅₀ ~15 µM). However, derivatives like 3,5-diacetoxy analogs exhibit improved activity (IC₅₀ ~34 µM) by enhancing membrane permeability .

Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound?

Key challenges include:

  • Stereochemical control : The C3 and C5 positions require chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis.
  • Oxidative instability : The diarylheptanoid backbone is prone to degradation under light or oxygen, necessitating inert conditions during reactions .

Q. What computational tools predict its molecular targets and mechanisms of action?

SwissTargetPrediction and molecular docking are used to identify potential targets. For example, the compound’s ketone group may interact with kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2), though experimental validation is pending .

Q. How does its anti-tyrosinase activity compare to other phenolic compounds?

In Curcuma amada extracts, structurally similar diarylheptanoids (e.g., compound 5 in ) show moderate tyrosinase inhibition (IC₅₀ ~50 µM), outperformed by arbutin (IC₅₀ ~10 µM). Activity is attributed to competitive binding at the enzyme’s copper-active site .

Methodological Considerations

  • Analytical Validation : Use triple-quadrupole LC-MS/MS for quantifying trace amounts in plant extracts .
  • Bioassay Controls : Include curcumin or paclitaxel as positive controls in cytotoxicity assays to contextualize results .
  • Synthetic Optimization : Protect phenolic hydroxyls with acetyl groups during synthesis to prevent unwanted side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Reactant of Route 2
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

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